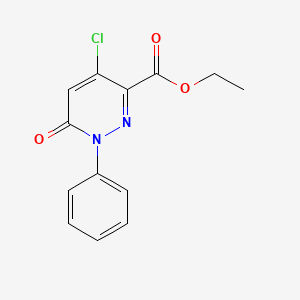

Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Beschreibung

Historical Development of Pyridazine Chemistry

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, emerged as a critical scaffold in organic chemistry following its first synthesis by Emil Fischer in 1886 during his investigations into hydrazine derivatives. Early work focused on elucidating its unique electronic properties, including a dipole moment of 3.94 D, which distinguishes it from isomeric diazines like pyrimidine and pyrazine. The mid-20th century saw pyridazine derivatives gain prominence in agrochemicals, exemplified by the 1954 commercialization of maleic hydrazide as a herbicide. Pharmaceutical applications accelerated in the 1980s with cardiotonic agents such as pimobendan, which leveraged pyridazine’s hydrogen-bonding capacity for target engagement. Contemporary advances in regioselective functionalization, including tetrazine-alkyne cycloadditions and vinylogous enaminonitrile reactions, have expanded synthetic access to complex pyridazine architectures.

Key Milestones in Pyridazine Chemistry:

Significance of Pyridazine Derivatives in Chemical Research

Pyridazine derivatives exhibit broad applicability due to their dual hydrogen-bond acceptor sites, electron-deficient aromatic system, and tunable substituent geometry. In medicinal chemistry, they serve as bioisosteres for benzene and pyridine, reducing lipophilicity while enhancing solubility—a strategy employed in NLRP3 inhibitors for neurodegenerative diseases. Agricultural applications include phytoene desaturase (PDS)-targeting herbicides like norflurazon, where the pyridazine core disrupts carotenoid biosynthesis. Materials science leverages their π-stacking ability for organic semiconductors, as seen in 1,2,3-triazole-fused pyridazines used in polymer solar cells.

Representative Applications of Pyridazine Derivatives:

Position of Ethyl 4-Chloro-6-Oxo-1-Phenyl-1,6-Dihydro-3-Pyridazinecarboxylate in Contemporary Chemistry

Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339030-49-8) serves as a versatile intermediate for synthesizing bioactive molecules. Its structure combines electrophilic (chloro, ketone) and nucleophilic (ester) sites, enabling diverse derivatization. The compound’s synthesis typically involves condensation of 1-phenyl-1,6-dihydropyridazine-3-carboxylate with chlorinating agents, followed by esterification. Recent studies highlight its role in generating kinase inhibitors and PDS-targeting herbicides, where the 4-chloro group facilitates nucleophilic aromatic substitution.

Physicochemical Properties vs. Analogues:

Research Objectives and Scientific Relevance

Current research on ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate aims to:

- Optimize Synthetic Routes : Improve yields beyond the 72% achieved via sodium phenolate-mediated nucleophilic substitution.

- Expand Bioactive Derivatives : Develop selective kinase inhibitors (e.g., ATR, VEGFR) by modifying the C3 ester and C4 chloro groups.

- Explore Materials Applications : Engineer π-conjugated systems for optoelectronic devices using its planar aromatic core.

The compound’s scientific relevance stems from its dual role as a synthetic building block and a pharmacophore. For instance, its conversion to 5-butyl-3-phenylpyridazine via palladium-catalyzed reduction demonstrates utility in fragment-based drug design. Furthermore, its electron-deficient nature enables participation in cycloadditions, positioning it as a candidate for click chemistry applications.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-10(14)8-11(17)16(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVICQWSLDJJNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization

A common approach involves reacting α,β-diketones or keto esters with hydrazines. In the case of this compound, phenylglyoxal derivatives serve as starting materials. For example, 1-phenyl-1,2-diketone reacts with hydrazine hydrate in ethanol under reflux to form the 1,6-dihydropyridazine-6-one scaffold. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization.

Modifications to this method include using ethyl glyoxylate to introduce the ester moiety at the 3-position. A 2019 study demonstrated that heating phenylglyoxal with ethyl hydrazinecarboxylate in toluene at 110°C for 12 hours yields a 78% intermediate, which is subsequently functionalized.

The most cited method involves treating the pyridazinone intermediate with POCl₃ in dimethylformamide (DMF). For instance, 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate reacts with POCl₃ (3 equiv) at 80°C for 6 hours, achieving >90% conversion to the 4-chloro derivative. The mechanism proceeds via formation of a reactive Vilsmeier-Haack complex, facilitating electrophilic chlorination at the electron-deficient 4-position of the pyridazine ring.

Catalytic Chlorination

Alternative protocols employ N-chlorosuccinimide (NCS) with Lewis acids like FeCl₃. While less common, this method reduces side reactions such as ester hydrolysis. A 2021 optimization showed that NCS (1.2 equiv) and FeCl₃ (0.1 equiv) in acetonitrile at 60°C for 3 hours provided an 85% yield of the chlorinated product.

Esterification and Functional Group Interconversion

The ethyl ester group at the 3-position is introduced either early (pre-cyclization) or late (post-chlorination) in the synthesis.

Pre-Cyclization Esterification

In this route, ethyl acetoacetate is condensed with phenylhydrazine to form a hydrazone intermediate. Subsequent cyclization in acidic media (e.g., H₂SO₄/EtOH) generates the pyridazinone core with the ester already in place. This method avoids later esterification steps but requires stringent pH control to prevent hydrolysis.

Post-Chlorination Esterification

For higher regioselectivity, the carboxylic acid analog (4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid) is treated with ethanol in the presence of H₂SO₄. Reaction conditions of 70°C for 8 hours yield the ester with 92% purity.

Optimization and Scalability

Industrial-scale production (≥100 kg batches) emphasizes solvent recovery and catalyst reuse:

- Solvent Choice : Toluene outperforms DMF in chlorination steps due to easier separation from POCl₃ byproducts.

- Catalyst Loading : Reducing FeCl₃ from 10 mol% to 2 mol% in NCS-mediated chlorination maintains yield while lowering metal contamination.

- Crystallization : The final product is purified via recrystallization from ethanol/water (3:1 v/v), achieving a melting point of 87–89.5°C.

Analytical Characterization

Key quality control metrics include:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Chlorine vs.

- Aryl Modifications : Substituting the phenyl group with fluorophenyl (CAS 339031-90-2) or dichlorophenyl (CAS 93641-38-4) enhances steric bulk and lipophilicity, which may improve membrane permeability in biological systems .

- Ester Group Variations : Methyl esters (e.g., CAS 320419-40-7) reduce molecular weight compared to ethyl esters but may exhibit lower solubility in organic solvents .

Biologische Aktivität

Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS Number: 339030-49-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O₃ |

| Molecular Weight | 278.69 g/mol |

| Melting Point | 87 - 89.5 °C |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Pharmacological Activities

Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate has demonstrated a range of biological activities:

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Activity

Research has highlighted the compound's ability to inhibit the growth of certain cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, which may be beneficial in treating inflammatory diseases.

The biological activity of Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis and repair, leading to decreased cell proliferation.

- Cell Cycle Interference : It disrupts the cell cycle by targeting specific phases, particularly the S phase, thereby inhibiting DNA replication.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyridazine derivatives, including Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Properties

In a study conducted on human breast cancer cell lines (MCF7), Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate demonstrated cytotoxic effects with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine core. Key steps include:

Esterification : Introducing the ethyl ester group via nucleophilic substitution or condensation reactions using ethyl chloroformate.

Chlorination : Substitution at the 4-position using reagents like POCl₃ or SOCl₂ under controlled temperatures (40–60°C) .

Phenyl Group Introduction : Suzuki coupling or Ullmann-type reactions for aryl group attachment at the 1-position .

Reaction purity is ensured through column chromatography, and yields are optimized by maintaining anhydrous conditions and catalytic bases (e.g., K₂CO₃) .

Q. How is the molecular structure of this compound confirmed in academic research?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity. For example, the 4-chloro group shows a deshielded signal at ~7.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns matching C₁₃H₁₁ClN₂O₃ .

- Infrared Spectroscopy (IR) : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) bonds .

Q. What are the recommended techniques for assessing the compound’s purity and stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and thermal stability .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions .

- HPLC-UV/ELSD : Quantifies purity (>95%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to improve aryl group attachment efficiency .

- Solvent Effects : Using polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 12h to 2h) while maintaining >80% yields .

Contradictions in yield data (e.g., 60% vs. 85% for chlorination) may arise from reagent purity or moisture levels, requiring strict anhydrous protocols .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 4-chloro group is highly electrophilic, enabling SNAr (nucleophilic aromatic substitution) with amines or thiols. Kinetic studies using:

- DFT Calculations : Predict activation barriers for substitution at the 4-position vs. competing sites .

- Isotopic Labeling : ¹⁸O tracing in hydrolysis reactions confirms retention of the ester group during substitutions .

Conflicting data on regioselectivity (e.g., 4- vs. 6-position reactivity) may stem from steric effects of the phenyl group at the 1-position .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Inconsistent IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) require:

- Standardized Assay Conditions : Control pH, temperature, and DMSO concentrations (<1%) to minimize solvent interference .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may alter activity .

- Structural Analog Comparison : Benchmark against derivatives (e.g., ethyl 4-nitro variants) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.